3-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
3-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that includes an isoxazolo[5,4-d]pyrimidin-4-yl moiety, which is known for its biological activity.
Preparation Methods
The synthesis of 3-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves a multi-step process. The synthetic route often begins with the preparation of the isoxazolo[5,4-d]pyrimidin-4-yl core, followed by the introduction of the 3-fluorophenyl group. The final steps involve the attachment of the N-(3-methylbenzyl)acetamide moiety. Reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It may be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the modulation of specific enzymes.
Medicine: It is being investigated for its potential therapeutic effects, including its role as an inhibitor of certain enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in the immune response. By inhibiting IDO1, the compound can modulate immune pathways and potentially exert therapeutic effects .
Comparison with Similar Compounds
When compared to other similar compounds, 3-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine stands out due to its unique structural features and biological activity. Similar compounds include:
- 2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide
- 2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(4-methylbenzyl)acetamide These compounds share the isoxazolo[5,4-d]pyrimidin-4-yl core but differ in the substituents attached to the core structure, which can influence their biological activity and potential applications .
Properties
IUPAC Name |
3-[2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN7O/c1-3-4-12-27(2)18-9-8-16-23-24-17(28(16)25-18)10-11-19-22-20(26-29-19)14-6-5-7-15(21)13-14/h5-9,13H,3-4,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMFAQVVUKAQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC(=CC=C4)Br)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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